molecular formula C14H21N3O4 B2711311 (2S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(1-methylpyrazol-3-yl)pyrrolidine-2-carboxylic acid CAS No. 2503172-79-8

(2S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(1-methylpyrazol-3-yl)pyrrolidine-2-carboxylic acid

Cat. No. B2711311
CAS RN: 2503172-79-8
M. Wt: 295.339
InChI Key: XEXUJYBKGMXGHJ-UMJHXOGRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(1-methylpyrazol-3-yl)pyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C14H21N3O4 and its molecular weight is 295.339. The purity is usually 95%.
BenchChem offers high-quality (2S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(1-methylpyrazol-3-yl)pyrrolidine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(1-methylpyrazol-3-yl)pyrrolidine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pyrrolidine Derivatives in Drug Discovery

Pyrrolidine rings, such as those present in the compound, are widely used in medicinal chemistry due to their versatility and the ability to explore pharmacophore space efficiently. The saturated nature of the pyrrolidine scaffold contributes significantly to the stereochemistry of molecules, enabling enhanced three-dimensional coverage and potential bioactivity. Research indicates that pyrrolidine derivatives are central to developing compounds for treating human diseases, facilitating memory processes, and attenuating cognitive function impairments associated with various conditions. The stereochemistry of these compounds, including chiral centers, can lead to different biological profiles, influencing their binding to enantioselective proteins and providing a foundation for drug discovery programs (Veinberg et al., 2015).

Biologically Active Plant Compounds

Carboxylic acids, a functional group present in the compound, are known for their biological activities, including antioxidant, antimicrobial, and cytotoxic activities. Research on natural carboxylic acids from plants shows a correlation between the structure of these compounds and their bioactivity. For instance, the arrangement and number of hydroxyl groups and conjugated bonds can significantly influence their antioxidant and antimicrobial properties. This suggests that derivatives of the compound could be explored for potential biological activities and applications in pharmaceuticals and cosmetics (Godlewska-Żyłkiewicz et al., 2020).

Chemical Reactions and Synthesis

The chemical structure of "(2S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(1-methylpyrazol-3-yl)pyrrolidine-2-carboxylic acid" suggests it could be involved in various chemical reactions, leading to the synthesis of novel compounds. Studies on related structures highlight the potential for creating a wide range of cyclic, acyclic, and heterocyclic compounds through reactions with C- and N-nucleophiles. These reactions can yield compounds with diverse biological activities and applications, from pharmaceuticals to materials science (Kamneva et al., 2018).

Antioxidant and Antimicrobial Properties

Compounds related to "(2S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(1-methylpyrazol-3-yl)pyrrolidine-2-carboxylic acid" have been studied for their antioxidant and antimicrobial properties. The structure-activity relationships indicate that certain configurations and functional groups contribute to these properties. Such insights can guide the development of new compounds with enhanced biological activities, potentially applicable in food preservation, pharmaceuticals, and cosmetic formulations (Silva et al., 2014).

properties

IUPAC Name

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(1-methylpyrazol-3-yl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4/c1-14(2,3)21-13(20)17-8-9(7-11(17)12(18)19)10-5-6-16(4)15-10/h5-6,9,11H,7-8H2,1-4H3,(H,18,19)/t9?,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEXUJYBKGMXGHJ-UMJHXOGRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)C2=NN(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(C[C@H]1C(=O)O)C2=NN(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(1-methylpyrazol-3-yl)pyrrolidine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.